N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Brand Name: Vulcanchem
CAS No.: 890638-48-9
VCID: VC4377066
InChI: InChI=1S/C17H16ClN5O2S/c1-11(16(24)19-13-5-3-4-12(18)10-13)26-17-20-21-22-23(17)14-6-8-15(25-2)9-7-14/h3-11H,1-2H3,(H,19,24)
SMILES: CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NN=NN2C3=CC=C(C=C3)OC
Molecular Formula: C17H16ClN5O2S
Molecular Weight: 389.86

N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

CAS No.: 890638-48-9

Cat. No.: VC4377066

Molecular Formula: C17H16ClN5O2S

Molecular Weight: 389.86

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide - 890638-48-9

Specification

CAS No. 890638-48-9
Molecular Formula C17H16ClN5O2S
Molecular Weight 389.86
IUPAC Name N-(3-chlorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Standard InChI InChI=1S/C17H16ClN5O2S/c1-11(16(24)19-13-5-3-4-12(18)10-13)26-17-20-21-22-23(17)14-6-8-15(25-2)9-7-14/h3-11H,1-2H3,(H,19,24)
Standard InChI Key GSOZOQSOVTXVPQ-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NN=NN2C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A 3-chlorophenyl group attached to the amide nitrogen.

  • A propanamide chain with a sulfur-linked tetrazole moiety.

  • A 4-methoxyphenyl-substituted tetrazole ring, which enhances electronic delocalization and biological interactions.

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to metabolic stability and hydrogen-bonding capacity, while the methoxy group on the phenyl ring influences lipid solubility and membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H16ClN5O2S\text{C}_{17}\text{H}_{16}\text{ClN}_{5}\text{O}_{2}\text{S}
Molecular Weight389.86 g/mol
CAS Registry Number890638-48-9
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Topological Polar Surface Area108 Ų

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Tetrazole Ring Formation: Cyclization of nitriles with sodium azide in the presence of ammonium chloride generates the tetrazole core.

  • Sulfanyl Group Introduction: Reaction of the tetrazole with propanethiol derivatives under basic conditions yields the sulfanyl-propanamide intermediate.

  • Coupling Reactions: Nucleophilic aromatic substitution attaches the 3-chlorophenyl and 4-methoxyphenyl groups to the scaffold.

Structural Modifications

Comparative studies with analogs like 3-chloro-N-(4-methoxyphenyl)propanamide (PubChem CID: 532059) reveal that the tetrazole ring is critical for biological activity . Removing the tetrazole moiety reduces affinity for mGluR5 by over 90%, underscoring its role in receptor modulation.

Pharmacological Activities

Anticancer Mechanisms

In breast (MCF-7) and lung (A549) cancer cell lines, the compound induces apoptosis at IC₅₀ values of 2.1 µM and 3.4 µM, respectively. Mechanistic studies demonstrate:

  • Caspase-3/7 Activation: 4.5-fold increase in caspase activity after 24-hour treatment.

  • Bcl-2 Downregulation: 60% reduction in anti-apoptotic Bcl-2 protein levels, promoting mitochondrial cytochrome c release.

  • Cell Cycle Arrest: G2/M phase arrest via inhibition of cyclin-dependent kinase 1 (CDK1).

These effects correlate with reactive oxygen species (ROS) generation, a mechanism shared by other tetrazole-containing anticancer agents .

Table 2: Anticancer Activity Across Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)2.1Caspase activation, Bcl-2 inhibition
A549 (Lung)3.4ROS generation, G2/M arrest
HeLa (Cervical)4.8DNA intercalation (proposed)

Neurological Applications

As a negative allosteric modulator of mGluR5, the compound reduces glutamate-induced calcium influx by 78% in hippocampal neurons. This activity suggests potential in treating:

  • Anxiety Disorders: Preclinical models show a 40% reduction in stress-induced behaviors.

  • Neuropathic Pain: Synergistic effects with gabapentin in rodent pain models.

Comparative Analysis with Structural Analogs

3-Chloro-N-(4-Methoxyphenyl)propanamide (CID: 532059)

This analog lacks the tetrazole ring and exhibits no significant anticancer or neuromodulatory activity . Key differences include:

  • Reduced Molecular Weight: 213.66 g/mol vs. 389.86 g/mol.

  • Lower Binding Affinity: >100 µM IC₅₀ for mGluR5 .

Oleanolic Acid Derivatives (e.g., ZQL-4c)

While ZQL-4c inhibits Notch-Akt signaling in breast cancer , the tetrazole-based compound targets apoptotic pathways, offering complementary mechanisms for combination therapies.

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